2-Ethyl-3-iodophenol
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Overview
Description
2-Ethyl-3-iodophenol is an organic compound that belongs to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound’s structure includes an iodine atom and an ethyl group attached to the benzene ring, making it a halogenated phenol. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-iodophenol can be achieved through various methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile.
Oxidative Decarboxylation: Another method involves the oxidative decarboxylation of 3-iodobenzoic acid to yield 3-iodophenol, which can then be ethylated.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions using efficient and sustainable methods. For instance, laccase-catalyzed iodination using KI as the iodine source and aerial oxygen as the oxidant has been reported to deliver iodophenols with high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through coupling reactions, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the phenol to cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Coupling Reagents: Palladium catalysts (Pd/C) and copper catalysts (CuI) are used in coupling reactions.
Major Products:
Substitution Products: Formation of new aromatic compounds with various substituents.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Cyclohexanol derivatives and other reduced forms.
Scientific Research Applications
2-Ethyl-3-iodophenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-iodophenol involves its interaction with molecular targets through its hydroxyl and iodine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding and electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Iodophenol: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
3-Iodophenol: Similar structure but without the ethyl group, affecting its reactivity and solubility.
2-Ethylphenol: Lacks the iodine atom, resulting in different chemical properties and reactivity.
Uniqueness: 2-Ethyl-3-iodophenol’s unique combination of an ethyl group and an iodine atom on the phenol ring imparts distinct chemical properties, such as increased hydrophobicity and reactivity in substitution reactions. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C8H9IO |
---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-ethyl-3-iodophenol |
InChI |
InChI=1S/C8H9IO/c1-2-6-7(9)4-3-5-8(6)10/h3-5,10H,2H2,1H3 |
InChI Key |
CZXDKHLWPKPOJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1I)O |
Origin of Product |
United States |
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